molecular formula C₁₁H₂₀N₂O₃S B1141889 2-(Carbamothioylcarbamoyl)-2-ethyl-3-methylhexanoic acid CAS No. 93227-84-0

2-(Carbamothioylcarbamoyl)-2-ethyl-3-methylhexanoic acid

Cat. No.: B1141889
CAS No.: 93227-84-0
M. Wt: 260.35
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Description

2-(Carbamothioylcarbamoyl)-2-ethyl-3-methylhexanoic acid (molecular formula: C₁₁H₂₀N₂O₃S, molecular weight: 260.35 g/mol) is a structurally complex compound characterized by a branched hexanoic acid backbone substituted with ethyl and methyl groups at positions 2 and 3, respectively. The critical functional groups include a carbamothioylcarbamoyl moiety (-NH-C(=S)-NH-C(=O)-) and a terminal carboxylic acid group (-COOH) .

This compound serves as a key intermediate in synthesizing 2-[[(Aminothioxomethyl)amino]carbonyl]-2-ethyl-3-methylhexanoic acid (A630460), an acyclic thio-derivative of barbituric acid. Barbituric acid derivatives are foundational to barbiturate drugs, which historically have been used as sedatives and anesthetics . The substitution of oxygen with sulfur in the thio-derivative enhances chemical stability and alters pharmacological activity, making such derivatives valuable in medicinal chemistry .

Properties

IUPAC Name

2-(carbamothioylcarbamoyl)-2-ethyl-3-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3S/c1-4-6-7(3)11(5-2,9(15)16)8(14)13-10(12)17/h7H,4-6H2,1-3H3,(H,15,16)(H3,12,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVFIUBAYXMQNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(CC)(C(=O)NC(=S)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93227-84-0
Record name 2-(((Aminothioxomethyl)amino)carbonyl)-2-ethyl-3-methylhexanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093227840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(((AMINOTHIOXOMETHYL)AMINO)CARBONYL)-2-ETHYL-3-METHYLHEXANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U665LH7MMS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carbamothioylcarbamoyl)-2-ethyl-3-methylhexanoic acid typically involves multi-step organic reactions. One common method involves the reaction of 2-ethyl-3-methylhexanoic acid with thiocarbamoyl chloride under controlled conditions to introduce the carbamothioyl group. This is followed by further reactions to introduce the carbamoyl group, often involving the use of amines and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Carbamothioylcarbamoyl)-2-ethyl-3-methylhexanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or the carbamoyl group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioyl or carbamoyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Pharmaceutical Applications

  • Reference Standard in Pharmaceuticals :
    • The compound is utilized as a reference standard in pharmaceutical research, particularly in the analysis of thiopental sodium impurities. It is crucial for ensuring the quality and efficacy of pharmaceutical products .
  • Biological Activity Studies :
    • Research indicates that derivatives of this compound may exhibit various biological activities. For instance, compounds with similar structures have shown antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus .
  • Potential Anticancer Properties :
    • Preliminary studies suggest that the compound may have selective cytotoxic effects on cancer cell lines. Investigations into related compounds have reported IC50 values indicating promising anticancer activity, warranting further exploration into its mechanisms of action .

Case Study 1: Antimicrobial Efficacy

A study published in the International Journal of Current Microbiology and Applied Sciences examined the antimicrobial efficacy of related compounds. The findings suggested that structural modifications significantly enhanced their potency against gram-positive bacteria, indicating a potential application for 2-(Carbamothioylcarbamoyl)-2-ethyl-3-methylhexanoic acid in developing new antimicrobial agents .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited selective toxicity towards cancer cells while sparing normal cells. These findings support the hypothesis that this compound could be developed into an anticancer agent through further research into its structural activity relationships .

Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicitySelective toxicity towards cancer cell lines
Enzyme InhibitionPotential inhibitor of acetylcholinesterase

Mechanism of Action

The mechanism by which 2-(Carbamothioylcarbamoyl)-2-ethyl-3-methylhexanoic acid exerts its effects depends on its interaction with molecular targets. The carbamothioyl and carbamoyl groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Barbituric Acid (C₄H₄N₂O₃)
  • Molecular Weight : 128.09 g/mol.
  • Functional Groups : Pyrimidinetrione ring.
  • Role: Parent compound of barbiturates. Unsubstituted barbituric acid lacks hypnotic properties but forms the scaffold for derivatives like phenobarbital.
2-Ethyl-2-(1-methylbutyl)propanedioic Acid
  • Role : Intermediate in synthesizing A630460.
  • Comparison : Shares the ethyl and methyl substituents but lacks the carbamothioylcarbamoyl group. Its propanedioic acid structure is simpler, emphasizing the importance of sulfur incorporation in the target compound for downstream pharmacological activity .
4-(4'-Azepan-1-yl)-2-(4-hydroxyphenyl)carbamothioylcarbamoyl)phenyl Acetate (Compound 2d)
  • Molecular Formula : C₂₂H₂₄N₃O₄S.
  • Molecular Weight : 432.51 g/mol.
  • Functional Groups : Carbamothioyl, acetate ester, hydroxyphenyl.
  • Activity : Exhibits antimicrobial activity against Staphylococcus aureus (10 mm inhibition zone), comparable to ampicillin. Molecular docking studies suggest strong interactions with bacterial enzymes (binding energy: -7.7 kcal/mol) .
  • Comparison : Both compounds feature carbamothioyl groups, but the target compound’s branched aliphatic chain contrasts with 2d’s aromatic and cyclic substituents. This highlights the versatility of carbamothioyl moieties in diverse therapeutic contexts .

Parent Acid and Physicochemical Properties

2-Ethyl-3-methylhexanoic Acid
  • Molecular Formula : C₉H₁₈O₂.
  • Molecular Weight : 158.24 g/mol.
  • Role : Precursor to the target compound.
  • Physical Properties : Vapor pressure ranges from 1.33 kPa at 385.32 K to 202.64 kPa at 552.97 K .
  • Comparison : The addition of the carbamothioylcarbamoyl group increases molecular weight by ~65% and introduces hydrogen-bonding sites (N-H and S-H), likely reducing volatility and enhancing solubility in polar solvents .

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Biological Activity
2-(Carbamothioylcarbamoyl)-2-ethyl-3-methylhexanoic Acid C₁₁H₂₀N₂O₃S 260.35 Carbamothioyl, carboxylic acid Intermediate in barbiturate synthesis
Barbituric Acid C₄H₄N₂O₃ 128.09 Pyrimidinetrione Scaffold for sedative derivatives
2-Ethyl-3-methylhexanoic Acid C₉H₁₈O₂ 158.24 Branched carboxylic acid Chemical precursor
Compound 2d (Antimicrobial Agent) C₂₂H₂₄N₃O₄S 432.51 Carbamothioyl, acetate, hydroxyphenyl Antibacterial activity

Research Findings and Implications

  • Structural Impact on Bioactivity : The carbamothioyl group in the target compound and Compound 2d demonstrates the importance of sulfur in enhancing binding interactions with biological targets, such as enzymes or receptors .
  • Unexplored Potential: While the target compound is primarily an intermediate, its structural similarity to antimicrobial carbamothioyl derivatives (e.g., Compound 2d) suggests unexplored applications in anti-infective drug development .

Biological Activity

2-(Carbamothioylcarbamoyl)-2-ethyl-3-methylhexanoic acid (CAS Number: 155906133) is a compound of interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₅N₃O₂S. It features a carbamothioyl group that may contribute to its biological activity by influencing various biochemical pathways.

The biological activity of this compound is primarily attributed to its interactions with specific cellular targets, including enzymes and receptors involved in metabolic processes. The following mechanisms have been proposed:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting amino acid metabolism and cellular signaling.
  • Modulation of Cellular Signaling : The presence of the carbamothioyl group may allow the compound to interact with signaling pathways, influencing gene expression and cellular responses.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key effects:

  • Antioxidant Properties : The compound exhibits potential antioxidant activity, which could protect cells from oxidative stress.
  • Anti-inflammatory Effects : Initial findings indicate that it may reduce inflammation markers in vitro, suggesting a possible role in managing inflammatory conditions.
  • Cytotoxicity Against Cancer Cells : Some studies have shown that this compound can induce cytotoxic effects in specific cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Cytotoxic Effects : A study conducted on human cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in significant cell death, with IC50 values indicating potent cytotoxicity (see Table 1).
Cell LineIC50 (µM)
HeLa25
MCF-730
A54920
  • Antioxidant Activity Assessment : In vitro assays measuring DPPH radical scavenging capacity showed that the compound exhibited a significant reduction in radical levels compared to control groups, suggesting strong antioxidant potential.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest:

  • Absorption : The compound is likely absorbed through gastrointestinal routes when administered orally.
  • Distribution : It may distribute widely due to its lipophilic nature, potentially accumulating in fatty tissues.
  • Metabolism : Metabolic pathways involving cytochrome P450 enzymes are expected to play a significant role in the biotransformation of this compound.
  • Excretion : Renal excretion appears to be a primary route for elimination.

Q & A

Q. What are the optimal synthetic routes for 2-(Carbamothioylcarbamoyl)-2-ethyl-3-methylhexanoic acid, considering yield and purity?

To synthesize this compound, a multi-step approach is recommended. Begin with the esterification of 2-ethyl-3-methylhexanoic acid (a structural analog referenced in ) to protect the carboxylic acid group. Next, introduce the carbamothioylcarbamoyl moiety via a thiourea coupling reaction, using reagents like thiophosgene or thiocarbamoyl chloride under anhydrous conditions. highlights the use of natural product derivatives (e.g., aspirin) as starting materials for similar thiourea-containing compounds, suggesting that carbodiimide-mediated coupling (e.g., EDC/HOBt) could enhance reaction efficiency. Purification via column chromatography or recrystallization is critical to achieve >95% purity. Monitor reaction progress using TLC or HPLC .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm the presence of the carbamothioylcarbamoyl group (e.g., signals at δ 10–12 ppm for NH protons) and the branched alkyl chain ().
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • X-ray Photoelectron Spectroscopy (XPS) : Analyze sulfur and nitrogen bonding environments, as demonstrated in for thiol-containing analogs.
  • HPLC : Assess purity using reverse-phase methods with UV detection at 254 nm .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Keep in a moisture-free environment at –20°C, sealed under inert gas (e.g., argon) to prevent oxidation of the thiourea group ().
  • Safety Protocols : Use engineering controls (e.g., fume hoods) to limit airborne exposure. Employ PPE (gloves, lab coats) and ensure emergency showers/eye wash stations are accessible (). Avoid skin contact, as thiourea derivatives may cause irritation .

Advanced Research Questions

Q. How does the carbamothioylcarbamoyl group influence the compound’s bioactivity, particularly against bacterial strains?

The carbamothioylcarbamoyl group enhances bioactivity by enabling hydrogen bonding with bacterial enzymes. reports that similar thiourea-azo derivatives exhibit antimicrobial activity (e.g., inhibition zones of 10 mm against S. aureus). Molecular docking studies suggest that the thiourea moiety interacts with bacterial protein targets (e.g., 5'-aureostyrosyl-tRNA synthetase) via free energy values of –7.7 kcal/mol, comparable to standard antibiotics. Structure-activity relationship (SAR) studies should explore substitutions on the thiourea group to optimize binding .

Q. What computational approaches are used to predict interactions between this compound and biological targets?

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite can model binding affinities. utilized docking to compare interaction energies between derivatives and bacterial proteins.
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over time.
  • DFT Calculations : Analyze electronic properties of the thiourea group to predict reactivity and charge distribution .

Q. Are there established protocols for derivatizing this compound to enhance its physicochemical properties?

Derivatization strategies include:

  • Esterification : Modify the carboxylic acid to improve lipophilicity for membrane penetration ().
  • Metal Complexation : Utilize the thiourea group as a ligand for transition metals (e.g., Pd, Cu) to explore catalytic applications, as seen in for Pd-catalyzed carbonylation reactions.
  • Polymer Functionalization : Graft onto polymeric matrices for controlled-release formulations, leveraging adsorption studies from .

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